molecular formula C13H17NO4 B7860868 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B7860868
M. Wt: 251.28 g/mol
InChI Key: CUDOFMZMXOTVQD-UHFFFAOYSA-N
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Description

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is a benzoic acid derivative featuring:

  • A primary amino group (-NH₂) at the 4-position.
  • A tetrahydropyran-4-yl (oxan-4-yl) methoxy group at the 3-position.

Properties

IUPAC Name

4-amino-3-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c14-11-2-1-10(13(15)16)7-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOFMZMXOTVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Methoxylation: The oxane ring is then methoxylated using methanol in the presence of a strong acid catalyst.

    Amination: Introduction of the amino group at the 4-position can be done via nitration followed by reduction or direct amination using suitable amines and catalysts.

    Benzoic acid formation:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the amino group can yield corresponding amines or amides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

    Hydrolysis: Formation of alcohols or phenols.

Scientific Research Applications

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The oxane ring provides structural stability and rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoic Acid Derivatives

Compound Name Substituent at 3-Position Substituent at 4-Position Biological Activity/Application
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid Oxan-4-yl methoxy Amino (-NH₂) Not explicitly reported (inference from analogs)
4-Amino-3-methoxybenzoic acid Methoxy (-OCH₃) Amino (-NH₂) Research reagent, intermediate in drug synthesis
4-Amino-3-(palmitoylamino)benzoic acid Palmitoylamino (-NH-C₁₅H₃₁O) Amino (-NH₂) Antinociceptive (weak activity)
4-Amino-3-(3-(trifluoromethyl)benzyloxy)benzoic acid 3-(Trifluoromethyl)benzyloxy Amino (-NH₂) Intermediate in peptide synthesis
4-(Hydroxymethyl)-3-methoxybenzoic acid Methoxy (-OCH₃) Hydroxymethyl (-CH₂OH) Antioxidant, polymer precursor

Key Observations :

  • Substituent bulk : The oxan-4-yl group introduces steric bulk and hydrogen-bonding capacity compared to smaller groups like methoxy or hydroxymethyl.
  • Lipophilicity: Palmitoylamino substituents (long alkyl chains) increase lipophilicity, whereas oxan-4-yl methoxy balances hydrophilicity and lipophilicity due to its ether oxygen .
  • Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) enhance metabolic stability but may reduce solubility.

Antinociceptive Activity (Table 3)

Compound Name Test Model (Mice) ED₅₀/Effective Dose Mechanism Insights
N-(4-Methoxy-2-nitrophenyl)hexadecanamide Hot plate, writhing test 30 mg/kg Partial µ-opioid receptor activation
4-Amino-3-(palmitoylamino)benzoic acid Same as above >100 mg/kg Weak activity, undefined mechanism
4-Amino-3-methoxybenzoic acid Not tested N/A Intermediate in bioactive molecule synthesis

However, its efficacy depends on receptor binding affinity, which remains unstudied.

Physicochemical and Toxicological Properties

Solubility and Stability

  • Oxan-4-yl methoxy : Enhances water solubility compared to purely aliphatic chains (e.g., palmitoyl) due to ether oxygen .
  • Methoxy vs. hydroxyl : Methoxy groups reduce toxicity compared to ortho-hydroxyl-substituted benzoic acids, which exhibit higher toxicity (e.g., 2,4,6-trihydroxybenzoic acid, EC₅₀ = 10 mmol/L vs. parent EC₅₀ = 7.0 mmol/L) .

Toxicity Considerations

  • Methoxy and oxan-4-yl substituents : Likely low acute toxicity, as seen in methoxy analogs .
  • Amino group: May require metabolic protection (e.g., acetylation) to avoid oxidative stress .

Biological Activity

4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : 4-Amino-3-(4-methoxyoxan-4-yl)benzoic acid

This compound features an amino group and a methoxy group attached to a benzoic acid core, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or protein synthesis.

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes. Studies have highlighted the importance of acetylcholinesterase (AChE) inhibition in treating conditions like Alzheimer's disease . Compounds with similar structures have demonstrated strong inhibitory effects on urease, which is crucial in managing urinary tract infections and kidney stones .

Antitumor Activity

The potential antitumor activity of this compound is supported by findings from studies on quinonoid compounds, which have shown cytotoxic effects against cancer cell lines . The ability to induce apoptosis in cancer cells through oxidative stress mechanisms is a promising area for further research.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized compounds similar to this compound against Escherichia coli and Staphylococcus aureus, showing effective inhibition at varying concentrations.
  • Inhibition of AChE : Another case study focused on the inhibition of AChE, where compounds structurally related to this compound exhibited IC50 values comparable to established inhibitors, indicating potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound's ability to interact with target proteins such as AChE and bacterial enzymes is crucial for its inhibitory effects.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
  • Structural Modifications : Variations in the oxan group may influence the compound's solubility and bioavailability, affecting its pharmacokinetic properties.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50/Zone of InhibitionReference
4-Amino-3-methoxybenzoic acidAntibacterial15 µg/mL
Piperidine derivativeAChE Inhibition20 nM
Quinonoid compoundAntitumorIC50 = 5 µM

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